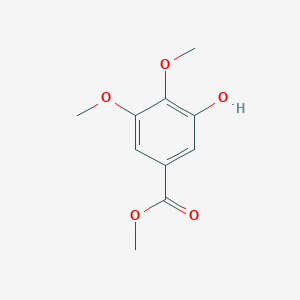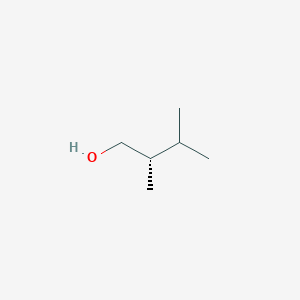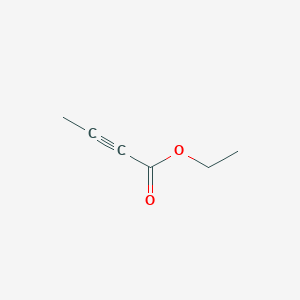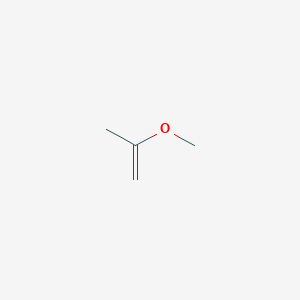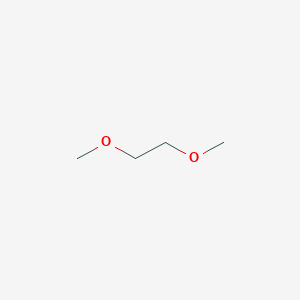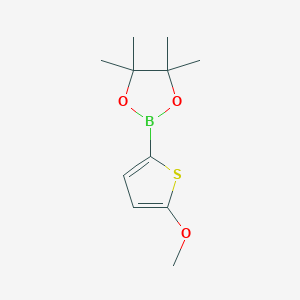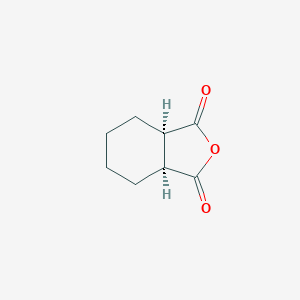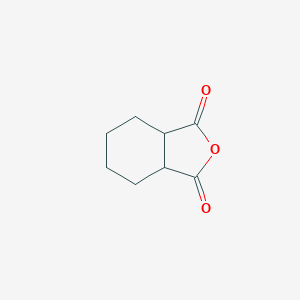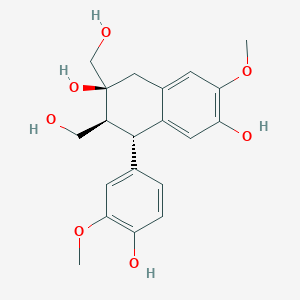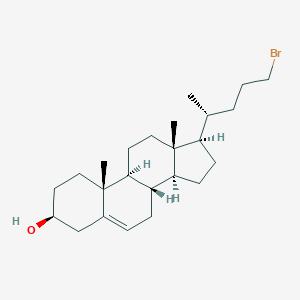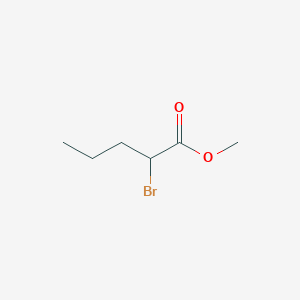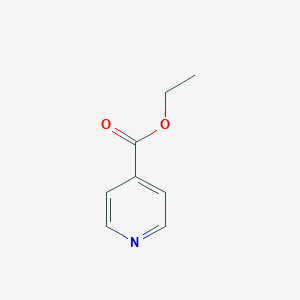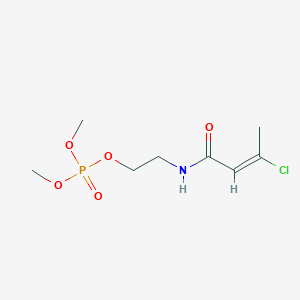
2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phosphorus-containing compounds often involves complex reactions with transition metals or through reactions involving phosphorylation. For example, phosphorus-(III)-compounds react with zerovalent transition metals to form coordination compounds, indicating a methodology that could be adapted for synthesizing compounds with similar structures to 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate (Kaukorat, Fischer, Jones, & Schmutzler, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate is characterized by coordination to metals through phosphorus and nitrogen atoms, as evidenced by crystal and molecular structure analyses. These analyses highlight the bidentate ligand nature and the ligand "bite" angles, which are crucial for understanding the spatial arrangement and reactivity (Kaukorat et al., 1992).
Chemical Reactions and Properties
Chemical reactivity studies have shown that compounds with similar structures can undergo a variety of reactions, including cyclization and interaction with phosphorus reagents, leading to the formation of novel compounds. These reactions are influenced by the specific functional groups present in the molecule (Ali et al., 2019).
Applications De Recherche Scientifique
Environmental and Health Impacts of Organophosphorus Compounds
Environmental Occurrence and Risks : Organophosphorus flame retardants, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been identified as emerging environmental contaminants due to their widespread use in consumer products. These compounds have been found in various environmental matrices, biota, and humans, raising concerns about potential health effects. Research has indicated that TDCPP exhibits acute, developmental, and reproductive toxicity in animals, as well as cytotoxicity and endocrine-disrupting effects in human cell lines (Wang et al., 2020).
Organophosphorus Ester (OPE) Flame Retardants in Food : The presence of OPE flame retardants and plasticizers in foodstuffs has been documented, with research suggesting variations in OPE levels based on location and food categories. This highlights the potential for human exposure through dietary intake, though the health implications of such exposure are still being explored (Li et al., 2019).
Applications and Properties of Related Compounds
Flame Retardancy : Organophosphorus compounds have been extensively used as flame retardants in various materials. Research has focused on understanding the effectiveness, environmental fate, and potential health impacts of these compounds, aiming to optimize their use while minimizing adverse effects (Bruchajzer, Frydrych, & Szymańska, 2015).
Biochemical Applications : Studies have explored the biochemical mechanisms and effects of organophosphorus compounds, including their interactions with biological systems, toxicity profiles, and potential for remediation and therapeutic applications. This includes research into the enzymatic activities influenced by these compounds and their metabolic pathways (Nordberg, 2007).
Propriétés
IUPAC Name |
2-[[(E)-3-chlorobut-2-enoyl]amino]ethyl dimethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClNO5P/c1-7(9)6-8(11)10-4-5-15-16(12,13-2)14-3/h6H,4-5H2,1-3H3,(H,10,11)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMRZPQLAUDHCO-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCOP(=O)(OC)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NCCOP(=O)(OC)OC)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClNO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl dimethyl phosphate | |
CAS RN |
13171-22-7 |
Source


|
| Record name | Desethylphosphamidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)
